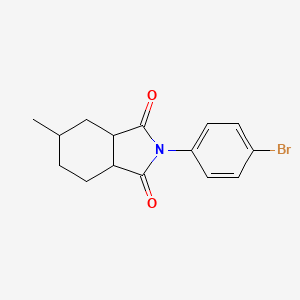
2-(4-bromophenyl)-5-methylhexahydro-1H-isoindole-1,3(2H)-dione
説明
Synthesis Analysis
The synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives, including the 2-(4-bromophenyl)-5-methyl variant, typically involves starting from 3-sulfolene. The process includes epoxidation and subsequent opening of the epoxide with nucleophiles to yield the desired derivatives. Amino and triazole derivatives can be synthesized from the formed product by reacting the epoxide with sodium azide. Hydroxyl analogues are obtained through cis-hydroxylation, with hydroxyl groups further converted to acetates (Tan et al., 2016).
Molecular Structure Analysis
The molecular structure and photophysical properties of related isoindole derivatives have been studied using various spectroscopic techniques and theoretical calculations. For instance, the molecular structures of certain isoindole-1,3-dione compounds have been characterized by 1D, COSY, and HSQC 2D NMR spectroscopy, providing insight into their structural integrity and the correlation between neighboring protons and carbons (Dioukhane et al., 2021).
Chemical Reactions and Properties
Isoindole-1,3(2H)-diones participate in a variety of chemical reactions, including radical alkylation and bromomethylation. These reactions facilitate the synthesis of benzo[f]isoindole-4,9-diones, showcasing the versatility and reactivity of the isoindole scaffold. Such processes involve N-trifluoroacetyl-protected 2-(1-aminoalkyl)-1,4-naphthoquinones, leading to further functionalization and the synthesis of substituted benzo[f]isoindole-4,9-diones (Deblander et al., 2009).
Physical Properties Analysis
The physical properties of isoindole derivatives, such as their photophysical behavior, have been examined in various studies. These compounds display fluorescence sensitivity to solvent polarity and are thermally stable up to significant temperatures. Spectroscopic techniques, alongside Density Functional Theory computations, have been employed to understand the structural, molecular, electronic, and photophysical properties, highlighting the potential of isoindole derivatives in material science and photophysical applications (Deshmukh & Sekar, 2015).
Chemical Properties Analysis
The chemical properties of 2-(4-bromophenyl)-5-methylhexahydro-1H-isoindole-1,3(2H)-dione and related compounds are defined by their functional groups and molecular structure. These properties influence their reactivity, enabling a range of chemical transformations. The introduction of functional groups such as silyl ethers and bromo groups has been shown to significantly affect the chemical behavior and potential applications of these compounds (Tan et al., 2020).
特性
IUPAC Name |
2-(4-bromophenyl)-5-methyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO2/c1-9-2-7-12-13(8-9)15(19)17(14(12)18)11-5-3-10(16)4-6-11/h3-6,9,12-13H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRNBPGTGIXIOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4010318.png)
![ethyl 4-{[(1-benzyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B4010322.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4010323.png)
amine](/img/structure/B4010332.png)
![2-(4-nitrophenyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B4010341.png)
![N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopropylglycinamide](/img/structure/B4010343.png)
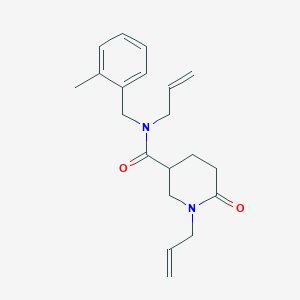
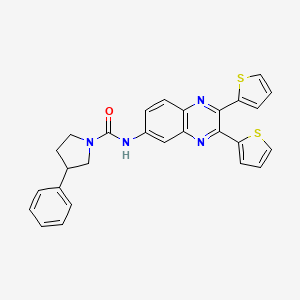
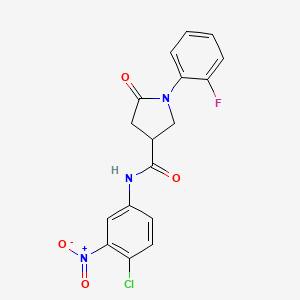

![2-bromo-N-{4-[(isobutylamino)carbonyl]phenyl}benzamide](/img/structure/B4010381.png)
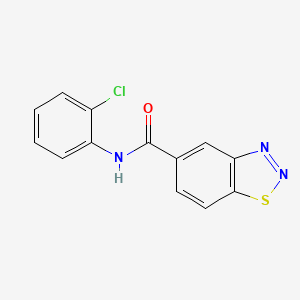

![N-[1-(6-tert-butyl-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)ethyl]-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B4010412.png)